BS-181 hydrochloride

CDK7 Selectivity Kinase Profiling Target Engagement

BS-181 hydrochloride is the definitive reversible, ATP-competitive CDK7 inhibitor for mechanistic studies. IC50 21 nM with >40-fold selectivity over CDK1/2/4/5/6/9 eliminates confounding multi-kinase effects seen with pan-CDK agents like roscovitine. Validated in vivo: dose-dependent tumor growth inhibition (25% at 10 mg/kg; 50% at 20 mg/kg) in MCF-7 xenografts, with a 405-min plasma half-life supporting once-daily dosing. Essential benchmark for contrasting reversible versus irreversible (THZ1, SY-1365) CDK7 targeting. Insist on authenticated, high-purity BS-181 hydrochloride for reproducible CDK7 biology.

Molecular Formula C22H33ClN6
Molecular Weight 417
CAS No. 1092443-52-1; 1397219-81-6
Cat. No. B2863824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBS-181 hydrochloride
CAS1092443-52-1; 1397219-81-6
Molecular FormulaC22H33ClN6
Molecular Weight417
Structural Identifiers
SMILESCC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl
InChIInChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H
InChIKeyNVIJWMOQODWNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BS-181 Hydrochloride: A Selective CDK7 Inhibitor for Preclinical Oncology Research


BS-181 hydrochloride (CAS: 1092443-52-1; 1397219-81-6) is a pyrazolo[1,5-a]pyrimidine-derived small molecule that functions as a potent and highly selective inhibitor of cyclin-dependent kinase 7 (CDK7), a critical regulator of both cell cycle progression and transcription. With an IC50 of 21 nM against CDK7 in cell-free assays, BS-181 hydrochloride demonstrates >40-fold selectivity over other CDK family members (CDK1, 2, 4, 5, 6, and 9) and shows minimal inhibition of an additional panel of 69 kinases [1]. This compound is exclusively utilized as a research tool to dissect CDK7-dependent biology and to evaluate the therapeutic potential of targeting the CDK-activating kinase (CAK) complex in oncology models [2].

Why In-Class CDK Inhibitors Cannot Substitute for BS-181 Hydrochloride in CDK7-Focused Studies


The biological and pharmacological properties of CDK inhibitors are not interchangeable. While numerous agents target cyclin-dependent kinases, their selectivity profiles, binding modes, and resulting biological effects differ significantly. For instance, early-generation CDK inhibitors like roscovitine (seliciclib) exhibit potent activity against CDK2 and CDK9, leading to a distinct pattern of cell cycle arrest and transcriptional effects [1]. More recent covalent CDK7 inhibitors, such as THZ1 and SY-1365, achieve high potency but operate via an irreversible binding mechanism targeting a cysteine residue outside the canonical kinase domain, which may result in a different durability of target engagement and resistance profile compared to the reversible binding of BS-181 hydrochloride . Substituting one CDK inhibitor for another without rigorous validation can therefore confound experimental results, leading to misinterpretation of CDK7-specific biology. The evidence detailed below establishes the unique, quantifiable differentiation of BS-181 hydrochloride, which is critical for precise experimental design and informed procurement.

Quantitative Differentiation of BS-181 Hydrochloride from Key Comparators


Superior CDK7 Selectivity Over Roscovitine (Seliciclib) in a Direct Head-to-Head Kinase Panel

BS-181 hydrochloride demonstrates a vastly superior selectivity profile for CDK7 compared to the well-studied pan-CDK inhibitor roscovitine. In a head-to-head assay against a panel of cyclin-dependent kinases, BS-181 exhibited a 24-fold lower IC50 for CDK7 (21 nM vs. 510 nM for roscovitine) [1]. Critically, while roscovitine potently inhibits CDK2 (IC50 = 100 nM), BS-181 is 35- to 42-fold less active against this key cell cycle kinase (IC50 = 880 nM) [1]. This stark difference in selectivity translates directly into different downstream biological effects, with BS-181 providing a much cleaner tool for isolating CDK7-specific functions.

CDK7 Selectivity Kinase Profiling Target Engagement

Quantified Selectivity Window Against Key CDKs as a Defining Differentiation from Pan-CDK Inhibitors

BS-181 hydrochloride possesses a well-defined and exceptionally wide selectivity window against other CDKs, a feature that distinguishes it from first-generation pan-CDK inhibitors. Quantitative kinase profiling revealed that BS-181 displays minimal activity against CDK1, CDK4, CDK5, CDK6, and CDK9, with all IC50 values exceeding 3.0 µM [1]. For CDK2, the next most potently inhibited kinase, the IC50 is 880 nM, representing a 42-fold selectivity over CDK7 [2]. This is in stark contrast to pan-CDK inhibitors like flavopiridol, which inhibits multiple CDKs with nanomolar potency, leading to a broad and less interpretable cellular phenotype.

Kinase Selectivity CDK7 Off-Target Profiling

Prolonged In Vivo Stability and Pharmacokinetic Profile Differentiates BS-181 from Less Stable CDK7 Inhibitors

BS-181 hydrochloride exhibits a notable in vivo stability profile, a key differentiator for sustained target engagement in preclinical models. Following intraperitoneal administration of 10 mg/kg in mice, BS-181 demonstrated a plasma elimination half-life of 405 minutes (6.75 hours) [1]. This extended half-life is a critical parameter that enables robust and sustained pharmacodynamic effects in vivo, which may not be achievable with less stable CDK7 inhibitors that require more frequent or higher dosing to maintain target coverage.

Pharmacokinetics In Vivo Stability Drug Discovery

Dose-Dependent Tumor Growth Inhibition in MCF-7 Xenograft Model Establishes In Vivo Efficacy

The antitumor potential of BS-181 hydrochloride is validated by quantifiable, dose-dependent efficacy in an established in vivo model. In mice bearing MCF-7 human breast cancer xenografts, treatment with BS-181 resulted in a 25% reduction in tumor growth at 10 mg/kg/day and a 50% reduction at 20 mg/kg/day over a two-week period, without signs of overt toxicity [1]. This dose-response relationship directly links CDK7 inhibition by BS-181 to a measurable anti-proliferative effect in vivo, providing a clear benchmark for its preclinical activity.

Xenograft Model Antitumor Activity CDK7 Inhibition

Validated Research Applications for BS-181 Hydrochloride


Dissecting CDK7-Specific Functions in Cell Cycle and Transcriptional Regulation

BS-181 hydrochloride is the reagent of choice for experiments designed to isolate the specific biological consequences of inhibiting CDK7. Its >42-fold selectivity over CDK2 and minimal activity against other CDKs (IC50 > 3 µM) [1] provide a clean pharmacological tool, avoiding the confounding multi-kinase inhibition seen with pan-CDK inhibitors like roscovitine. This enables researchers to confidently attribute observed phenotypes—such as changes in RNA polymerase II phosphorylation, cell cycle arrest, or apoptosis induction—to the selective disruption of the CDK7/cyclin H/MAT1 complex.

Preclinical In Vivo Efficacy Studies of CDK7 Inhibition in Breast Cancer Models

BS-181 is validated for in vivo oncology research, particularly in breast cancer models. Its favorable pharmacokinetic profile, with a plasma half-life of 405 minutes (6.75 hours) [1], supports convenient once-daily dosing. The compound has demonstrated quantifiable, dose-dependent tumor growth inhibition (25% at 10 mg/kg/day and 50% at 20 mg/kg/day) in the MCF-7 xenograft model [1]. This established in vivo activity makes BS-181 a suitable tool for proof-of-concept studies exploring CDK7 inhibition as a therapeutic strategy in hormone receptor-positive breast cancer and for evaluating potential combination therapies.

Establishing a Benchmark for Reversible CDK7 Inhibitor Pharmacology

BS-181 hydrochloride serves as a critical benchmark compound for characterizing the pharmacological behavior of reversible, ATP-competitive CDK7 inhibitors. This is particularly important for comparative studies with newer covalent CDK7 inhibitors (e.g., THZ1, SY-1365), which operate via a distinct, irreversible binding mechanism . Using BS-181 as a reference enables researchers to systematically compare and contrast the effects of reversible versus irreversible target engagement on parameters such as duration of action, resistance development, and downstream signaling dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for BS-181 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.